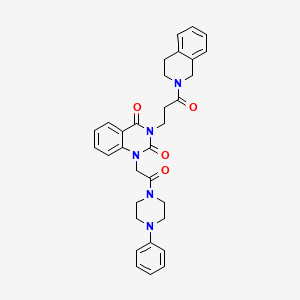

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacterial strains.

Key Findings:

- Antibacterial Efficacy : Research indicates that several quinazoline-2,4(1H,3H)-dione derivatives exhibit promising antibacterial activity. For instance, compounds derived from this scaffold demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives surpassing the efficacy of standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 80 |

| 14a | Candida albicans | 13 | 70 |

| 13 | Escherichia coli | 11 | 75 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have garnered attention due to their ability to inhibit key molecular targets involved in cancer cell proliferation.

- Targeting Kinases : Some derivatives have shown dual inhibitory effects on tyrosine kinases such as EGFR and BRAF V600E. Notably, compounds with specific substitutions at the N-3 position of the quinazoline moiety exhibited enhanced antiproliferative activity in various cancer cell lines .

Case Studies:

- Compound 18 : Exhibited a GI50 value comparable to Doxorubicin in inhibiting cancer cell proliferation across multiple lines, showcasing its potential as a robust anticancer agent .

- Molecular Docking Studies : These studies revealed that certain derivatives bind effectively to the ATP-binding site of kinases, suggesting a mechanism for their anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural modifications. For example:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes. The structure is characterized by a quinazoline core substituted with various functional groups that enhance its biological activity. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Properties

Recent studies have identified derivatives of quinazoline-2,4(1H,3H)-dione as promising candidates for antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Mechanism of Action |

|---|---|---|---|

| Compound 13 | Moderate | Moderate | Inhibition of gyrase |

| Compound 15 | Broad spectrum | Broad spectrum | Inhibition of topoisomerase IV |

Anticancer Activity

In addition to antimicrobial properties, quinazoline derivatives have been investigated for their anticancer potential. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study 1: Antibacterial Activity

A series of quinazoline derivatives were evaluated for their antibacterial activity using the agar well diffusion method. Among the tested compounds, those with specific substitutions at the 1 and 3 positions on the quinazoline ring exhibited enhanced antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Efficacy

Research has shown that specific derivatives of quinazoline can inhibit the growth of breast cancer cells through mechanisms involving apoptosis. In vitro studies indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethyl Acetate Linkage

The ethyl ester group in related quinazoline derivatives undergoes nucleophilic substitution. For example, hydrazinolysis replaces ester groups with hydrazide functionalities, forming intermediates for further cyclization .

Example Reaction:

Reaction of the ethyl ester moiety with hydrazine hydrate yields 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Reflux with hydrazine hydrate | Acetohydrazide intermediate | 72% |

Cyclization Reactions

The hydrazide intermediate participates in cyclization with reagents like carbon disulfide or aldehydes, forming heterocyclic rings (e.g., triazole, oxadiazole) .

Example Reaction:

Treatment of the hydrazide intermediate with carbon disulfide and KOH forms 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione .

| Cyclization Agent | Conditions | Product Heterocycle | Key Functional Groups Added |

|---|---|---|---|

| CS₂ + KOH | Reflux in ethanol | 1,2,4-Triazole | -SH, -S- bridging |

| Benzaldehyde | Acidic reflux | Arylidene Schiff base | -N=CH-Ar |

Alkylation and Acylation at Piperazine Nitrogen

The 4-phenylpiperazine substituent’s tertiary nitrogen is susceptible to alkylation or acylation. For instance, alkylation with methyl iodide or benzyl chloride introduces hydrophobic groups, modulating bioavailability .

Example Reaction:

Alkylation of the piperazine nitrogen with methyl iodide yields 1-(2-oxo-2-(4-(methyl)phenylpiperazin-1-yl)ethyl)quinazoline-2,4-dione (hypothetical product based on ).

Hydrolysis of Amide Bonds

The 3,4-dihydroisoquinolin-2(1H)-yl-3-oxopropyl group contains an amide bond that hydrolyzes under acidic or basic conditions. For example, strong acids (e.g., HCl) cleave the amide, releasing 3,4-dihydroisoquinoline and a carboxylic acid derivative.

Conditions and Outcomes:

-

Acidic Hydrolysis (6M HCl, 100°C): Cleaves amide to 3,4-dihydroisoquinoline + 3-carboxypropyl-quinazoline-dione.

-

Basic Hydrolysis (NaOH, reflux): Forms carboxylate salt.

Oxidation of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring oxidizes to isoquinoline under strong oxidizing agents (e.g., KMnO₄), altering electronic properties.

Reaction:

3,4-Dihydroisoquinoline → Isoquinoline + H₂O (via dehydrogenation).

Condensation Reactions at the Ketone

The 2-oxo group in the ethyl sidechain participates in condensation with amines or hydrazines. For example, reaction with hydroxylamine forms an oxime .

| Ketone Reactant | Reagent | Product | Application |

|---|---|---|---|

| 2-Oxoethyl group | NH₂OH·HCl | Oxime derivative | Chelation or stabilization |

Key Structural Insights from Analogous Compounds

The reactivity of this compound correlates with substitutions at the quinazoline 1- and 3-positions. Derivatives with triazole or oxadiazole rings exhibit enhanced antimicrobial activity, suggesting that electronic and steric effects from substituents critically influence reactivity .

Properties

Molecular Formula |

C32H33N5O4 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2 |

InChI Key |

NUUSRIWTROWPMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.